Cas no 84541-38-8 (Raloxifene Bismethyl Ether)

Raloxifene Bismethyl Ether structure
Raloxifene Bismethyl Ether structure
Nome del prodotto:Raloxifene Bismethyl Ether
Numero CAS:84541-38-8
MF:C30H31NO4S
MW:501.636447191238
CID:707344

Raloxifene Bismethyl Ether Proprietà chimiche e fisiche

Nomi e identificatori

    • Methanone,[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
    • Raloxifene Bismethyl Ether
    • (6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methan...
    • [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • Raloxifene Bismethyl
    • (4-(2-(piperidin-1-yl)ethoxy)phenyl)(6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone
    • [6-methoxy-2-(4-methoxyphenyl)benzo[b]thi
    • 1-(2-{4-[6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidin
    • 1-(2-{4-[6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidine
    • 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinylethoxy)benzoyl]benzo[b]thiophene
    • [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (ACI)
    • Inchi: 1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
    • Chiave InChI: MSRYQTKAUSVEDP-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=CC(=CC=2)OC)SC=1C1C=CC(OC)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1

Proprietà calcolate

  • Massa esatta: 501.19700

Proprietà sperimentali

  • Punto di fusione: 75-85°C
  • PSA: 76.24000
  • LogP: 6.61910

Raloxifene Bismethyl Ether Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
R100010-5mg
Raloxifene Bismethyl Ether
84541-38-8
5mg
$ 115.00 2023-09-06
TRC
R100010-50mg
Raloxifene Bismethyl Ether
84541-38-8
50mg
$ 741.00 2023-04-16
TRC
R100010-100mg
Raloxifene Bismethyl Ether
84541-38-8
100mg
$ 1206.00 2023-04-16
TRC
R100010-10mg
Raloxifene Bismethyl Ether
84541-38-8
10mg
$ 161.00 2023-04-16
SHENG KE LU SI SHENG WU JI SHU
sc-219924-10 mg
Raloxifene Bismethyl Ether,
84541-38-8 98%
10mg
¥2,016.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-219924-10mg
Raloxifene Bismethyl Ether,
84541-38-8 98%
10mg
¥2016.00 2023-09-05
TRC
R100010-25mg
Raloxifene Bismethyl Ether
84541-38-8
25mg
$ 385.00 2023-04-16

Raloxifene Bismethyl Ether Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Riferimento
Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes
, European Patent Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Riferimento
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Riferimento
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  14 h, 25 °C
Riferimento
Direct synthesis of 3-acylbenzothiophenes via the radical cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids
Liu, Wei; et al, Chemical Communications (Cambridge, 2018, 54(100), 14148-14151

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: 2-Methyl-2-butanol ;  5 min, rt
1.2 Solvents: 2-Methyl-2-butanol ;  1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate ,  Potassium iodide ;  4 h, 100 °C
Riferimento
Palladium catalyzed chloroethoxylation of aromatic and heteroaromatic chlorides: an orthogonal functionalization of a chloroethoxy linker
Petho, Balint; et al, Organic & Biomolecular Chemistry, 2018, 16(26), 4895-4899

Metodo di produzione 6

Condizioni di reazione
1.1 12 h, reflux
Riferimento
Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene
Yang, Yewei; et al, Synthetic Communications, 2014, 44(22), 3271-3276

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dimethylformamide
Riferimento
Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes
, European Patent Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Riferimento
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Cuprous iodide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  rt; 12 h, 150 °C
Riferimento
An efficient synthesis of raloxifene in ionic liquid. A green approach
Shinde, Pravin S.; et al, Letters in Organic Chemistry, 2009, 6(1), 8-10

Raloxifene Bismethyl Ether Raw materials

Raloxifene Bismethyl Ether Preparation Products

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